molecular formula C19H28N2O4 B2959765 1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea CAS No. 2034341-18-7

1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2959765
CAS No.: 2034341-18-7
M. Wt: 348.443
InChI Key: UDSZLUQFFPBZSG-UHFFFAOYSA-N
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Description

1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea involves several steps. The primary synthetic route includes the reaction of 4-(4-methoxyphenyl)oxan-4-ylmethyl chloride with oxolan-2-ylmethylamine in the presence of a base to form the desired urea derivative. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yl and oxolan-2-yl positions, allowing for the introduction of different functional groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar compounds to 1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea include other urea derivatives with different substituents on the oxan and oxolan rings These compounds may exhibit varying chemical and biological properties, making them suitable for different applications

Properties

IUPAC Name

1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-16-6-4-15(5-7-16)19(8-11-24-12-9-19)14-21-18(22)20-13-17-3-2-10-25-17/h4-7,17H,2-3,8-14H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSZLUQFFPBZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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